Ala-argipressin
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Overview
Description
Argipressin, ala(10)- is a Decapeptide; differs from argipressin in the addition of an N-terminal Ala-residue.
Scientific Research Applications
Therapeutic Effects in Periodontal Diseases
Alpha lipoic acid (ALA) has shown promise in the treatment of periodontal diseases. A study by Akman et al. (2013) demonstrated that ALA, in combination with vitamin C, can have therapeutic effects on inhibition of alveolar bone resorption and periodontal tissue destruction. This suggests its potential use in periodontal therapy.
Role in Inflammatory Regulation
ALA's anti-inflammatory properties are notable, especially in the context of periodontal inflammation. Ishii et al. (2017) studied its effects on human gingival fibroblasts stimulated with lipopolysaccharide. They found that pre-administration of ALA regulated the secretion of inflammatory cytokines, suggesting its role in controlling periodontal tissue inflammation.
Effects on Renal Function
The renal effects of Ala-Gly-[Arg8]-vasopressin were explored by Chan & Smith (1980). They synthesized this neurohypophyseal hormone analogue and found that it caused diuresis and natriuresis without significantly changing arterial blood pressure. This indicates a direct effect on renal tubular transport of electrolytes.
Transport Mechanisms in Intestinal and Renal Cells
Delta-aminolevulinic acid (ALA) is also known for its efficient absorption in the intestine and reabsorption in renal tubules. Döring et al. (1998) demonstrated that intestinal and renal apical peptide transporters facilitate ALA's entry into epithelial cells, offering insights into its transmembrane transport mechanisms.
Influence on Neurogenic Differentiation Gene Expression
AEDG peptide, comprising Ala-Glu-Asp-Gly, has been shown to stimulate gene expression and protein synthesis during neurogenesis. Khavinson et al. (2020) found that AEDG peptide increased the synthesis of neurogenic differentiation markers in human stem cells, suggesting a possible epigenetic mechanism in regulating neuronal differentiation.
Improvement in Diabetic Complications
Studies have shown that ALA can ameliorate symptoms and complications associated with diabetes. For instance, Hong et al. (2010) found that ALA, in combination with an angiotensin II receptor blocker, reduced markers of oxidative stress, inflammation, and endothelial cell injury in diabetic patients.
Therapeutic Potential in Other Conditions
ALA's therapeutic potential extends beyond diabetic complications. Anikin et al. (2019) discussed its promise in neurology and psychiatry, particularly for the treatment of polyneuropathy and depressive states.
Properties
CAS No. |
115699-79-1 |
---|---|
Molecular Formula |
C49H70N16O13S2 |
Molecular Weight |
1155.3 g/mol |
IUPAC Name |
N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1 |
InChI Key |
LYCXWXBJDHHYTF-ARTPIOIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
ACYFQNCPRG |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-Ala-argipressin 10-ALA-AVP Ala-Arg(8)-vasopressin Ala-argipressin arginine vasopressin, Ala(10)- argipressin, Ala(10)- argipressin, Ala- argipressin, alanine(10)- argipressin, alanine- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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